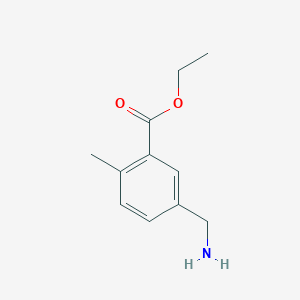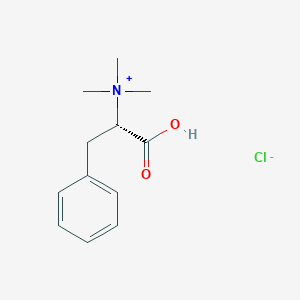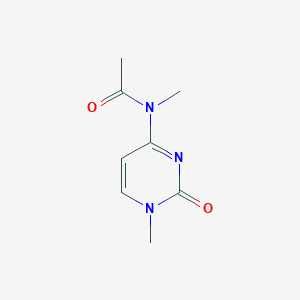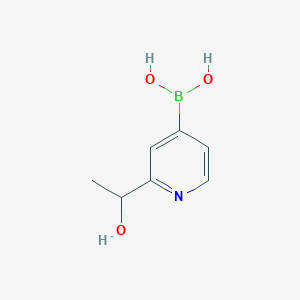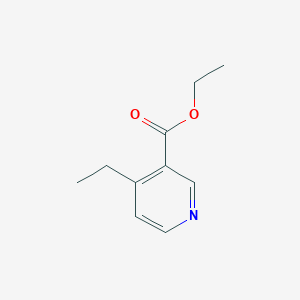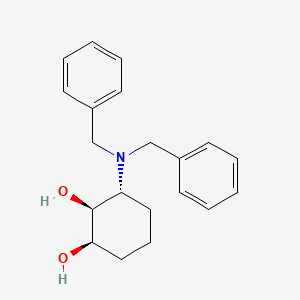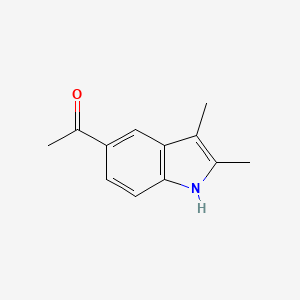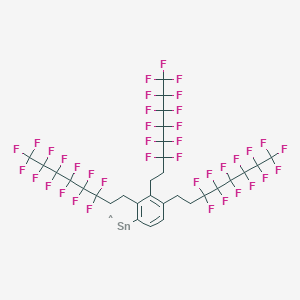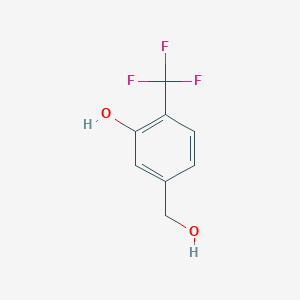
3-Hydroxy-4-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents under specific reaction conditions . The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde or other hydroxymethylating agents .
Industrial Production Methods
Industrial production methods for 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-(formyl)-2-(trifluoromethyl)phenol or 5-(carboxy)-2-(trifluoromethyl)phenol .
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-(trifluoromethyl)phenol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)-2-(methyl)phenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Hydroxymethyl)-2-(chloromethyl)phenol: Contains a chloromethyl group instead of a trifluoromethyl group.
5-(Hydroxymethyl)-2-(bromomethyl)phenol: Features a bromomethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C8H7F3O2 |
|---|---|
Peso molecular |
192.13 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,12-13H,4H2 |
Clave InChI |
CTXXFHIEVVRCTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
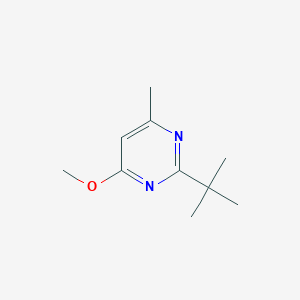

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
